molecular formula C19H15ClN2O2 B14012591 2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14012591
M. Wt: 338.8 g/mol
InChI Key: PSUOLGHURRKIST-UHFFFAOYSA-N
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Description

2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with an isoindoline-1,3-dione group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized to introduce the chloro and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: Shares the indole core but lacks the isoindoline-1,3-dione group.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Isoindoline-1,3-dione derivatives: Compounds with similar dione functionality but different substituents.

Uniqueness

2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione is unique due to its combined indole and isoindoline-1,3-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

2-[3-(5-chloro-1H-indol-3-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C19H15ClN2O2/c20-13-7-8-17-16(10-13)12(11-21-17)4-3-9-22-18(23)14-5-1-2-6-15(14)19(22)24/h1-2,5-8,10-11,21H,3-4,9H2

InChI Key

PSUOLGHURRKIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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